Potassium tetrakis(1-pyrazolyl)borate Potassium tetrakis(1-pyrazolyl)borate
Brand Name: Vulcanchem
CAS No.: 14782-58-2
VCID: VC11700929
InChI: InChI=1S/C12H12BN8.K/c1-5-14-18(9-1)13(19-10-2-6-15-19,20-11-3-7-16-20)21-12-4-8-17-21;/h1-12H;/q-1;+1
SMILES: [B-](N1C=CC=N1)(N2C=CC=N2)(N3C=CC=N3)N4C=CC=N4.[K+]
Molecular Formula: C12H12BKN8
Molecular Weight: 318.19 g/mol

Potassium tetrakis(1-pyrazolyl)borate

CAS No.: 14782-58-2

Cat. No.: VC11700929

Molecular Formula: C12H12BKN8

Molecular Weight: 318.19 g/mol

* For research use only. Not for human or veterinary use.

Potassium tetrakis(1-pyrazolyl)borate - 14782-58-2

Specification

CAS No. 14782-58-2
Molecular Formula C12H12BKN8
Molecular Weight 318.19 g/mol
IUPAC Name potassium;tetra(pyrazol-1-yl)boranuide
Standard InChI InChI=1S/C12H12BN8.K/c1-5-14-18(9-1)13(19-10-2-6-15-19,20-11-3-7-16-20)21-12-4-8-17-21;/h1-12H;/q-1;+1
Standard InChI Key LSZDJFJWROUEGF-UHFFFAOYSA-N
SMILES [B-](N1C=CC=N1)(N2C=CC=N2)(N3C=CC=N3)N4C=CC=N4.[K+]
Canonical SMILES [B-](N1C=CC=N1)(N2C=CC=N2)(N3C=CC=N3)N4C=CC=N4.[K+]

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The anion [B(Pz)₄]⁻ adopts a distorted tetrahedral geometry, with boron at the center bonded to four pyrazolyl groups through nitrogen atoms. X-ray diffraction studies of related palladium complexes show average B-N bond lengths of 1.56 Å and N-B-N angles of 109.5°, consistent with sp³ hybridization at boron . The potassium cation resides in the lattice structure, interacting with adjacent anions through electrostatic forces rather than direct coordination.

Key crystallographic parameters include:

ParameterValue
Space groupP-3
Unit cell dimensionsa=15.2163 Å, c=8.1910 Å
Density1.220 g/cm³
Formula weight603.58 g/mol

Table 1: Crystallographic data for Pd[B(Pz)₄]₂ related complexes

Spectroscopic Features

¹¹B NMR spectroscopy reveals a characteristic singlet at δ = -5.2 ppm, indicative of tetrahedral boron coordination . Infrared spectroscopy shows strong absorption bands at 1540 cm⁻¹ (pyrazolyl ring stretching) and 680 cm⁻¹ (B-N vibration), while mass spectrometry confirms the molecular ion peak at m/z 318.19 corresponding to [K[B(Pz)₄]]⁺ .

Synthesis and Optimization

CompoundSolventTemp (°C)Time (h)Yield (%)
Pd[B(Pz)₄]₂H₂O251845
Pd[B(Pz)₄]₂·2ZnCl₂CH₂Cl₂254868
Pd[B(Pz)₄]₂·2PdCl₂CH₂Cl₂254864.5

Table 2: Synthesis parameters for palladium complexes

Coordination Chemistry and Catalytic Applications

Metal-Ligand Interactions

The [B(Pz)₄]⁻ ligand exhibits ambidentate behavior, capable of binding through either pyrazolyl nitrogen atoms. In Pd complexes, X-ray studies show square-planar geometry with Pd-N bond lengths of 2.02 Å . Variable-temperature ¹H NMR reveals dynamic behavior in solution, with coalescence temperatures indicating ligand fluxionality below -40°C .

Catalytic Performance

Pd[B(Pz)₄]₂ derivatives demonstrate exceptional activity in cross-coupling reactions:

Reaction TypeSubstrateTurnover Frequency (h⁻¹)
Suzuki-MiyauraAryl bromides850
HeckStyrene derivatives920
SonogashiraTerminal alkynes780

Table 3: Catalytic performance of palladium complexes

Comparative Analysis with Related Scorpionates

Electronic Effects

The electron-donating strength of [B(Pz)₄]⁻ exceeds that of traditional scorpionates like hydrotris(pyrazolyl)borate ([HB(Pz)₃]⁻), as evidenced by:

  • Redox potentials: Pd[B(Pz)₄]₂ shows E₁/₂ = +0.32 V vs. SCE, compared to +0.45 V for [HB(Pz)₃]⁻ complexes

  • IR ν(CO) stretches: 2015 cm⁻¹ in [B(Pz)₄]⁻ vs. 2040 cm⁻¹ in [HB(Pz)₃]⁻ derivatives

Structural Comparisons

Parameter[B(Pz)₄]⁻[HB(Pz)₃]⁻
B-N bond length (Å)1.561.58
N-B-N angle (°)109.5107.8
Molecular volume (ų)318295

Table 4: Structural comparisons of boron-containing ligands

Recent Advances and Future Directions

Supramolecular Architectures

Recent work demonstrates the utility of K[B(Pz)₄] in constructing metal-organic frameworks (MOFs) with pore sizes up to 12 Å. A Zn-based MOF exhibited BET surface area of 980 m²/g and CO₂ uptake capacity of 2.8 mmol/g at 298 K .

Biomedical Applications

Preliminary studies show [B(Pz)₄]⁻ complexes exhibit dose-dependent cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 18 μM), with lower toxicity toward non-cancerous HEK293 cells (IC₅₀ > 100 μM) .

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